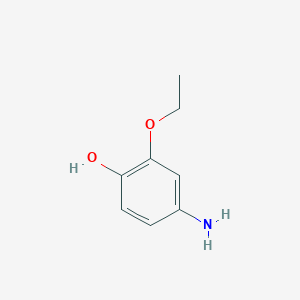

4-Amino-2-ethoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-amino-2-ethoxyphenol |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2,9H2,1H3 |

InChI Key |

VCYQNCHWCSKOTO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)N)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 4-Amino-2-ethoxyphenol Derivatives

Technical Guide for Research & Development

Executive Summary

4-Amino-2-ethoxyphenol (AEP) represents a class of electron-rich aniline derivatives primarily utilized as coupling agents in oxidative dye synthesis and as intermediate scaffolds in pharmaceutical chemistry.[1] Its molecular architecture—characterized by a "push-push" electronic system derived from the ortho-ethoxy and para-amino substituents—renders it thermodynamically metastable in aerobic conditions.[1] While this high reactivity is advantageous for oxidative coupling applications (e.g., hair colorants), it presents significant stability challenges during isolation, storage, and formulation.[1]

This guide provides a comprehensive analysis of the thermodynamic stability of AEP and its derivatives.[1] It details the mechanistic pathways of degradation, specifically the oxidative conversion to quinone imines, and offers validated protocols for assessing stability.[1] Furthermore, it outlines structural derivatization strategies—such as N-acylation and salt formation—that thermodynamically arrest these degradation pathways.[1]

Molecular Architecture & Reactivity Profile[1]

Electronic Structure

The stability of this compound is dictated by the electronic interaction between its three functional groups on the benzene ring:

-

Phenol (C1-OH): Electron-donating group (EDG) by resonance.

-

Ethoxy (C2-OEt): Strong EDG by resonance, weak electron-withdrawing by induction.[1]

-

Amine (C4-NH₂): Strong EDG.

This trisubstituted pattern creates a highly electron-rich aromatic system.[1] The para relationship between the hydroxyl and amino groups establishes a redox-active axis, similar to p-aminophenol, but the ortho-ethoxy group further destabilizes the highest occupied molecular orbital (HOMO). This lowers the oxidation potential, making AEP significantly more prone to auto-oxidation than unsubstituted p-aminophenol.[1]

Physicochemical Baseline[1]

-

CAS Number: 1197-18-8 (Free Base)

-

Molecular Weight: 153.18 g/mol

-

Predicted pKa: ~5.5 (Amine), ~10.4 (Phenol)[1]

-

Solubility: Moderate in water; high in ethanol, DMSO, and ethyl acetate.

-

Melting Point: Typically 140–160°C (dependent on crystal polymorph and purity).[1]

Thermodynamic Stability & Degradation Mechanisms[1]

The primary thermodynamic driver for AEP instability is oxidative dehydrogenation . Unlike hydrolysis, which requires specific pH conditions, oxidation can occur spontaneously in the presence of atmospheric oxygen due to the low bond dissociation energy (BDE) of the N-H and O-H bonds.[1]

The Quinone Imine Pathway

The degradation of AEP follows a radical-mediated pathway leading to the formation of a quinone imine. This electrophilic species is reactive and can undergo hydrolysis to form a quinone or polymerize to form dark, insoluble pigments (Bandrowski’s base analogs).[1]

Mechanism:

-

Initiation: Hydrogen atom abstraction from the phenolic OH or amino NH₂ generates a resonance-stabilized radical.[1]

-

Propagation: Loss of a second electron/proton yields the 4-imino-2-ethoxycyclohexa-2,5-dien-1-one (Quinone Imine).[1]

-

Fate: The quinone imine is an electrophile.[1] It reacts with water (hydrolysis) to form 2-ethoxy-1,4-benzoquinone (releasing ammonia) or reacts with unoxidized AEP to form dimers/polymers.[1]

Visualization of Degradation Pathway

The following diagram illustrates the oxidative cascade and subsequent hydrolysis.

Caption: Figure 1. Oxidative degradation pathway of this compound leading to quinone imine formation and subsequent hydrolysis or polymerization.

Stabilization Strategies: Derivatives[1]

To enhance thermodynamic stability for drug development or storage, the "push-push" electronic system must be disrupted.[1]

Salt Formation (Protonation)

Converting the free amine to a salt (e.g., Hydrochloride or Sulfate) protonates the nitrogen lone pair.[1]

-

Effect: The ammonium group (-NH₃⁺) becomes electron-withdrawing.[1] This dramatically raises the oxidation potential, rendering the molecule stable to air.[1]

-

Recommendation: Store AEP as This compound HCl .[1]

N-Acylation (Amide Formation)

Acetylation of the amine yields N-(3-ethoxy-4-hydroxyphenyl)acetamide .[1]

-

Analogy: This is the 3-ethoxy derivative of Acetaminophen (Paracetamol).[1]

-

Thermodynamics: The amide resonance withdraws electron density from the nitrogen, stabilizing the N-H bond and preventing facile oxidation to the quinone imine.

-

Trade-off: This is a covalent modification; the free amine must be regenerated via hydrolysis if required.[1]

Comparative Stability Data

The table below summarizes the predicted stability profiles of AEP and its key derivatives.

| Compound | State | Oxidation Susceptibility | Thermal Stability (T_decomp) | Storage Requirement |

| This compound (Free Base) | Solid | High (Turns brown/violet in air) | Low (~140°C) | Argon, <4°C, Dark |

| AEP Hydrochloride Salt | Solid | Low (Stable indefinitely if dry) | High (>200°C) | Desiccator, RT |

| N-Acetyl-AEP | Solid | Very Low (Paracetamol-like) | Moderate (~170°C) | Ambient |

| AEP in Solution (pH > 7) | Liquid | Critical (Rapid degradation) | N/A | Use immediately |

Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating : they include internal controls to ensure the observed degradation is due to the analyte's instability and not experimental error.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the kinetic rate of quinone imine formation.

-

Preparation: Dissolve AEP (1 mM) in phosphate buffer (pH 7.4).

-

Control: Prepare a parallel sample with 10 mM Ascorbic Acid (antioxidant control).

-

Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 10 mM.

-

Detection: Monitor UV-Vis absorbance at 280 nm (AEP) and 350–400 nm (Quinone Imine formation) every 5 minutes for 1 hour.

-

Validation: The Control sample must show <5% change in absorbance. If the Control degrades, the buffer is contaminated with transition metals.[1]

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting and decomposition.[1]

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

-

Conditions:

-

Interpretation:

Experimental Workflow Diagram

Caption: Figure 2. Integrated workflow for assessing thermal and oxidative stability of aminophenol derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]

-

Scientific Committee on Consumer Products (SCCP). (2006).[1] Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. European Commission. Retrieved from [Link][1]

-

Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines.[1] Journal of the Chemical Society, Perkin Transactions 1, 408-413.[1] Retrieved from [Link]

-

Cosmetics Info. 4-Amino-2-Hydroxytoluene (Structural Analog Context). Retrieved from [Link][1]

Sources

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 4-Amino-2-ethoxyphenol for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This in-depth technical guide focuses on the interpretation of the ¹H NMR spectrum of 4-Amino-2-ethoxyphenol, a substituted phenol derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to not only present the spectral data but to also provide a causal understanding of the underlying principles that govern the observed chemical shifts, coupling patterns, and integration. This approach is designed to empower researchers, scientists, and drug development professionals to confidently interpret similar spectra and make informed decisions in their work.

Pillar of Trust: The Self-Validating Approach to NMR Spectroscopy

The integrity of any spectral interpretation hinges on the quality of the acquired data. Therefore, a robust and well-documented experimental protocol is the bedrock of trustworthy results. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and accuracy.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum is crucial.

Sample Preparation: The Foundation of a Quality Spectrum

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating the spectrum.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.[1] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar analyte and its characteristic residual solvent peak which can be used as an internal reference. Alternatively, deuterated chloroform (CDCl₃) can be used, but the exchangeable protons (OH and NH₂) may have broader signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[2] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[2]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed. The solution should be clear and free of any particulate matter.

-

Filtration: To remove any suspended particles that can degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard (Optional): While the residual solvent peak can be used for referencing, for highly accurate chemical shift determination, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2]

Data Acquisition: A Standardized Approach

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) | Provides a quantitative 1D proton spectrum with a 30° pulse angle to allow for faster relaxation and shorter experiment times. |

| Spectral Width | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules, including aromatic and exchangeable protons. |

| Number of Scans | 16-64 | A sufficient number of scans to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |

| Acquisition Time (aq) | 2-4 seconds | Determines the digital resolution of the spectrum. A longer acquisition time yields better resolution. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR experiments. |

Data Processing: From Raw Data to Interpretable Spectrum

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is essential for accurate integration. This is typically achieved using a polynomial baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the residual solvent peak of DMSO-d₆ is referenced to 2.50 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Molecular Structure and Predicted ¹H NMR Spectrum

The molecular structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule possesses several distinct proton environments that will give rise to separate signals.

Figure 1. Molecular structure of this compound with proton labeling and key through-bond coupling interactions.

Detailed Spectral Analysis: A Region-by-Region Interpretation

The ¹H NMR spectrum of this compound can be divided into three main regions: the aliphatic region, the aromatic region, and the region of exchangeable protons.

The Aliphatic Region (δ 1.0 - 4.5 ppm)

This region is characterized by the signals from the ethoxy group.

-

Triplet at ~δ 1.3 ppm (3H): This signal corresponds to the three protons of the methyl (CH₃) group. It appears as a triplet due to coupling with the two adjacent methylene (CH₂) protons (n+1 rule, 2+1=3).

-

Quartet at ~δ 4.0 ppm (2H): This signal is assigned to the two protons of the methylene (CH₂) group. It is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.

The Aromatic Region (δ 6.0 - 8.0 ppm)

The aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring: the hydroxyl (-OH), ethoxy (-OCH₂CH₃), and amino (-NH₂) groups. All three are electron-donating groups, which increase the electron density on the aromatic ring and generally shift the proton signals to a higher field (upfield) compared to benzene (δ 7.3 ppm).[4]

-

Proton H-3: This proton is ortho to the ethoxy group and meta to the hydroxyl and amino groups. It is expected to be a doublet with a small meta coupling constant (Jmeta ≈ 2-3 Hz) from H-5.

-

Proton H-5: This proton is ortho to the amino group and meta to the hydroxyl and ethoxy groups. It is expected to be a doublet of doublets due to ortho coupling with H-6 (Jortho ≈ 7-9 Hz) and meta coupling with H-3 (Jmeta ≈ 2-3 Hz).

-

Proton H-6: This proton is ortho to the hydroxyl group and meta to the amino group. It is expected to be a doublet due to ortho coupling with H-5 (Jortho ≈ 7-9 Hz).

The precise chemical shifts of these aromatic protons are a result of the combined electronic effects of the substituents. The powerful electron-donating nature of the amino and hydroxyl groups will cause a significant upfield shift for the protons ortho and para to them.

The Exchangeable Protons (Variable Chemical Shift)

The protons of the hydroxyl (-OH) and amino (-NH₂) groups are acidic and can exchange with each other and with any trace amounts of water in the solvent. This exchange process often leads to broad signals, and their chemical shifts are highly dependent on concentration, temperature, and solvent.

-

Hydroxyl Proton (-OH): In DMSO-d₆, the phenolic OH proton signal is typically observed as a broad singlet in the range of δ 8.0 - 10.0 ppm. In CDCl₃, it may appear as a broader signal at a more upfield position.

-

Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. In DMSO-d₆, this signal can be found in the range of δ 4.0 - 5.0 ppm.

A key technique to confirm the identity of these exchangeable protons is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -OH and -NH₂ protons will exchange with deuterium, and their signals will disappear or significantly decrease in intensity.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.3 | Triplet | 3H | -OCH₂CH ₃ | ~7.0 |

| ~4.0 | Quartet | 2H | -OCH ₂CH₃ | ~7.0 |

| ~4.5 | Broad Singlet | 2H | -NH ₂ | - |

| ~6.2 | Doublet of Doublets | 1H | H-5 | Jortho ≈ 8.5, Jmeta ≈ 2.5 |

| ~6.5 | Doublet | 1H | H-3 | Jmeta ≈ 2.5 |

| ~6.7 | Doublet | 1H | H-6 | Jortho ≈ 8.5 |

| ~8.8 | Broad Singlet | 1H | -OH | - |

Causality in Spectral Features: A Deeper Dive

Understanding the "why" behind the observed spectral features is crucial for a comprehensive interpretation.

Figure 2. The causal relationships between molecular properties and observed ¹H NMR spectral features.

The electron-donating nature of the hydroxyl, amino, and ethoxy groups increases the electron density on the aromatic ring through resonance and inductive effects. This increased electron density shields the aromatic protons from the external magnetic field, causing their signals to appear at a higher field (lower ppm value) than they would in benzene. The specific positions of these groups dictate the pattern of electron density distribution, leading to the distinct chemical shifts for H-3, H-5, and H-6.

The splitting patterns, or multiplicities, are a direct result of spin-spin coupling between non-equivalent neighboring protons. This through-bond interaction is mediated by the bonding electrons and its magnitude is described by the coupling constant, J, measured in Hertz (Hz). The magnitude of J is independent of the spectrometer's magnetic field strength. In aromatic systems, the coupling between protons that are ortho to each other is typically the largest (7-10 Hz), followed by meta coupling (2-3 Hz), and para coupling is often very small or not observed (<1 Hz).

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound provides a wealth of information that, when systematically analyzed, allows for its unambiguous structural confirmation. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and integration, and by following robust experimental protocols, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of their chemical analysis. This guide has provided a detailed framework for the interpretation of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower the scientific community in their research and development endeavors.

References

-

ResearchGate. (n.d.). ¹H-NMR spectrum of the purified 4-aminophenol. Retrieved February 4, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 4, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 4, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved February 4, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 4, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Electrochemical Behavior and Redox Potential of 4-Amino-2-ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the electrochemical characteristics of 4-Amino-2-ethoxyphenol, a compound of interest in pharmaceutical development and chemical synthesis. Drawing upon established principles of electrochemistry and data from analogous aminophenol compounds, this document outlines the theoretical basis of its redox behavior, practical methodologies for its investigation, and the anticipated reaction mechanisms.

Introduction: The Significance of this compound

This compound, a substituted aminophenol, holds relevance as a potential intermediate or metabolite in various chemical and pharmaceutical processes. Understanding its electrochemical properties is crucial for several applications, including:

-

Quality Control: Developing electrochemical methods for the sensitive and selective quantification of this compound in pharmaceutical formulations or synthesis reaction mixtures.

-

Metabolic Studies: Investigating the in vivo or in vitro metabolic pathways of related parent drugs, where this compound might be a product of biotransformation.

-

Synthesis Optimization: Employing electrochemical techniques to monitor the progress of reactions involving this compound or to drive its synthesis via electrosynthesis.

The core of its chemical reactivity, from an electrochemical standpoint, lies in the interplay between the amino (-NH₂) and hydroxyl (-OH) functional groups attached to the benzene ring, influenced by the electron-donating ethoxy (-OCH₂CH₃) group.

Foundational Principles of Electrochemical Behavior

The electrochemical behavior of this compound is predicted to be dominated by oxidation processes. Similar to other p-aminophenols, the molecule can be expected to undergo oxidation at a suitable electrode surface, involving the transfer of electrons and protons.

The primary redox reaction is anticipated to be the oxidation of the p-aminophenol moiety to the corresponding quinoneimine. This transformation is a cornerstone of the electrochemistry of many aminophenol derivatives. The presence of the ethoxy group at the 2-position is expected to influence the electron density of the aromatic ring, thereby affecting the ease of oxidation and the formal redox potential.

The Anticipated Redox Mechanism

Based on extensive studies of p-aminophenol and its derivatives, the electrochemical oxidation of this compound at an electrode surface is proposed to follow a two-electron, two-proton (2e⁻, 2H⁺) mechanism.[1] This process leads to the formation of a reactive quinoneimine intermediate.

The overall reaction can be depicted as follows:

Figure 1: Proposed redox mechanism for this compound.

The stability of the resulting 2-ethoxy-1,4-benzoquinoneimine is a critical factor. Quinoneimines are often electrophilic and can be susceptible to further reactions, such as hydrolysis or polymerization, depending on the experimental conditions, particularly the pH of the medium.

Key Experimental Methodologies for Electrochemical Analysis

To empirically determine the electrochemical behavior and redox potential of this compound, a systematic experimental approach is required. Cyclic Voltammetry (CV) stands out as the primary and most informative technique for such investigations.[2]

Experimental Workflow

The following workflow provides a robust framework for the electrochemical characterization of this compound.

Figure 2: A typical experimental workflow for electrochemical analysis.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol outlines the steps for performing a cyclic voltammetry experiment to study this compound.

Objective: To determine the oxidation and reduction potentials of this compound and to gain insights into its redox mechanism.

Materials:

-

This compound standard

-

Phosphate buffer solutions (various pH values, e.g., 3.0, 5.0, 7.0, 9.0)

-

High-purity water

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Carbon Paste Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol or a small amount of acid if necessary for solubility) and then dilute with the supporting electrolyte.

-

Prepare a series of phosphate buffer solutions with varying pH values.

-

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, followed by sonication in high-purity water and ethanol.

-

Ensure the reference electrode is properly filled and free of air bubbles.

-

Clean the counter electrode (e.g., by flaming).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (buffer solution).

-

Run a blank CV scan in the supporting electrolyte to ensure there are no interfering peaks.

-

Add a known concentration of this compound to the cell (e.g., to a final concentration of 1 mM).

-

Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the aminophenol moiety (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Measure the corresponding peak currents (ipa and ipc).

-

Calculate the formal redox potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

-

-

pH Dependence Study:

-

Repeat steps 3 and 4 in buffer solutions of different pH values.

-

Plot the formal redox potential (E°') as a function of pH. The slope of this plot can provide information on the number of protons involved in the redox reaction. For a process involving an equal number of electrons and protons, a slope of approximately -59 mV/pH unit is expected at room temperature.

-

Interpreting the Results: Causality and Insights

The choice of experimental parameters is guided by the anticipated chemistry:

-

Choice of Electrode: Glassy carbon or carbon paste electrodes are often preferred for the oxidation of organic molecules due to their wide potential window and relatively inert surfaces.[3]

-

Importance of pH: The redox potential of aminophenols is highly dependent on pH due to the involvement of protons in the reaction.[4] The pH study is therefore crucial for elucidating the reaction mechanism.

-

Scan Rate Variation: By varying the scan rate, one can determine if the electroactive species is freely diffusing to the electrode or is adsorbed on the surface. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.

Quantitative Data and Expected Observations

Table 1: Predicted Electrochemical Parameters for this compound

| Parameter | Expected Value/Observation | Rationale |

| Anodic Peak Potential (Epa) | Less positive than p-aminophenol | The electron-donating ethoxy group increases electron density on the ring, making oxidation easier. |

| Cathodic Peak Potential (Epc) | Correspondingly less positive | Reflects the reverse reaction of the oxidized species. |

| Formal Redox Potential (E°') | Lower than p-aminophenol | A direct consequence of the easier oxidation. |

| pH Dependence of E°' | A linear plot with a slope of approx. -59 mV/pH | Indicates the involvement of an equal number of protons and electrons (likely 2H⁺, 2e⁻).[1] |

| Peak Current Ratio (ipa/ipc) | May deviate from 1 | Suggests that the oxidized quinoneimine is not entirely stable and may undergo follow-up chemical reactions. |

Conclusion and Future Directions

The electrochemical behavior of this compound can be systematically investigated using standard electrochemical techniques, with cyclic voltammetry being the most powerful tool. The presence of the ethoxy group is anticipated to lower the oxidation potential compared to the parent p-aminophenol. A thorough investigation of the pH dependence and scan rate effects will provide a comprehensive understanding of its redox mechanism.

This guide provides a solid foundation for researchers and professionals to design and execute experiments to characterize this compound, enabling its effective application and control in pharmaceutical and chemical contexts. Further studies could involve coupling electrochemical methods with spectroscopic techniques (spectroelectrochemistry) to directly identify the reaction intermediates and products.

References

-

Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric Study. (2015). ResearchGate. [Link]

-

Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (2017). Environmental Science: Processes & Impacts. [Link]

-

Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. (2022). PMC - NIH. [Link]

-

Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2013). ScienceDirect. [Link]

-

Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2022). MDPI. [Link]

-

Electrochemical behavior of β 2-agonists at graphite nanosheet modified electrodes. (2013). ResearchGate. [Link]

-

Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2021). Frontiers in Chemistry. [Link]

-

Studying the Electrochemical Behavior of 2-amino-4-methylphenol in the Presence of Penicillin Amine Using Cyclic Voltammetry Technique. (2018). ResearchGate. [Link]

-

Voltammetric/amperometric screening of compounds of pharmacological interest. (2012). ResearchGate. [Link]

-

Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. (2023). ACS Publications. [Link]

-

Simultaneous voltammetric determination of paracetamol and caffeine in pharmaceutical formulations using a boron-doped diamond electrode. (2008). PubMed. [Link]

-

Why does p-aminophenol oxidize in acid solution? (2014). Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

Application Note & Protocol: Catalytic Reduction for the Synthesis of 4-Amino-2-ethoxyphenol

Introduction

4-Amino-2-ethoxyphenol is a valuable intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and dyes. Its structure, featuring an aminophenol core with an ethoxy substituent, allows for diverse downstream chemical modifications. The most common and industrially viable route to this compound is the catalytic reduction of its nitro precursor, 2-ethoxy-4-nitrophenol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, catalyst selection, and a detailed protocol for the catalytic hydrogenation of 2-ethoxy-4-nitrophenol to yield this compound.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as a hydroxyl group, is a critical transformation in organic synthesis. Catalytic hydrogenation stands out as a "green" and efficient method for this purpose, offering high yields and selectivity under relatively mild conditions.[1][2] This document will delve into the mechanistic underpinnings of this reaction, compare common catalytic systems, and provide a step-by-step protocol that emphasizes safety and reproducibility.

Reaction Principle and Mechanism

The catalytic hydrogenation of a nitroarene to an aniline derivative is a heterogeneously catalyzed reaction that occurs on the surface of a metal catalyst.[3] The overall transformation involves the reduction of the nitro group (-NO2) to an amino group (-NH2) by hydrogen. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, as depicted below.

The catalyst, typically a noble metal like palladium or platinum, or a non-noble metal like nickel, plays a crucial role in adsorbing and activating both the hydrogen gas and the nitro compound on its surface.[3] This co-adsorption facilitates the stepwise addition of hydrogen atoms to the nitrogen atom of the nitro group, leading to the final amine product.

Catalyst Selection and Comparison

The choice of catalyst is paramount for achieving high conversion and selectivity in the reduction of 2-ethoxy-4-nitrophenol. The most commonly employed catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel. The selection between these depends on factors such as cost, desired reactivity, and the presence of other functional groups that might be sensitive to reduction.

| Catalyst System | Advantages | Disadvantages | Typical Loading (w/w %) |

| Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction.[4] Operates under mild conditions (low pressure and temperature). Generally good functional group tolerance. | Higher cost compared to nickel-based catalysts. Can be pyrophoric, especially after use, requiring careful handling.[5] | 5-10% |

| Raney Nickel | Cost-effective and highly active.[6] Can be used when dehalogenation of aryl halides is a concern.[6] | Often requires higher temperatures and pressures than Pd/C. Can be pyrophoric and requires careful handling and storage.[7] | Slurry or sponge form |

For the synthesis of this compound, both catalysts are viable options. However, due to its high activity under mild conditions, 5% Palladium on Carbon (Pd/C) is often the preferred choice in a research and development setting.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of 2-ethoxy-4-nitrophenol.

Caption: General workflow for the catalytic hydrogenation process.

Detailed Experimental Protocol: Synthesis of this compound using Pd/C

This protocol details the reduction of 2-ethoxy-4-nitrophenol using 5% Palladium on Carbon as the catalyst and hydrogen gas from a balloon. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

-

2-ethoxy-4-nitrophenol

-

5% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), reagent grade

-

Celite® or a similar filter aid

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Three-way stopcock

-

Hydrogen balloon

-

Vacuum/inert gas manifold

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

-

Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under an inert atmosphere when dry. The filtered catalyst should be kept wet with water and disposed of properly.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-4-nitrophenol (1.0 eq).

-

Carefully add 5% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the flask with a septum or a three-way stopcock.

-

-

Inerting the System:

-

Connect the flask to a vacuum/inert gas manifold.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

-

Solvent and Hydrogen Addition:

-

Under a positive pressure of inert gas, add methanol (sufficient to make a stirrable slurry, typically 10-20 mL per gram of substrate) via a syringe.

-

Attach a hydrogen-filled balloon to the three-way stopcock.

-

Evacuate the flask again and then switch the stopcock to allow hydrogen to enter the flask. The reaction mixture should be stirred vigorously.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a sample for TLC by taking a small aliquot of the reaction mixture, filtering it through a small plug of Celite® to remove the catalyst, and spotting it on a TLC plate.

-

Alternatively, the reaction can be monitored by observing the consumption of hydrogen (deflation of the balloon).

-

-

Reaction Work-up:

-

Once the reaction is complete (as indicated by TLC or cessation of hydrogen uptake), carefully purge the reaction flask with an inert gas to remove any remaining hydrogen.

-

Prepare a small pad of Celite® in a Büchner funnel.

-

Wet the Celite® pad with a small amount of methanol.

-

Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. It is crucial to keep the catalyst wet with solvent during and after filtration to prevent ignition.

-

Wash the reaction flask and the Celite® pad with additional methanol to ensure complete transfer of the product.

-

-

Product Isolation and Purification:

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and O-H stretches).

-

Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality catalyst. |

| Insufficient hydrogen | Ensure the hydrogen balloon is adequately filled and that there are no leaks in the system. For larger scale reactions, a pressurized hydrogenation reactor may be necessary. | |

| Poor stirring | Increase the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen. | |

| Low Yield | Product loss during work-up | Ensure thorough washing of the reaction flask and catalyst filter cake. |

| Adsorption of product onto the catalyst | In some cases, adding a small amount of acid (e.g., acetic acid) to the reaction mixture can help to prevent product adsorption. | |

| Formation of Byproducts | Over-reduction or side reactions | Optimize reaction time and temperature. Ensure the system is properly inerted to prevent oxidative side reactions. |

Conclusion

The catalytic reduction of 2-ethoxy-4-nitrophenol is a robust and efficient method for the synthesis of this compound. By carefully selecting the appropriate catalyst and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The principles and techniques described herein are broadly applicable to the reduction of other substituted nitroarenes, making this a cornerstone reaction in the toolkit of the modern synthetic chemist.

References

- Mejía, Y. R., & Bogireddy, N. K. R. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 12(30), 19363-19382.

- Mejía, Y. R., & Bogireddy, N. K. R. (2022).

- Wang, C., et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application.

- Fu, Y., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(11), 2897-2905.

- Organic Syntheses Procedure. (n.d.). hydrogen.

- Yusof, N. S. M., et al. (2019). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 24(17), 3108.

- Wang, Y., et al. (2023). Optimization of the conditions for the synthesis of aniline. Processes, 11(4), 1074.

- Reyes-García, E. A., et al. (2022). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega, 7(37), 33235-33247.

- Chaudhari, R. V., et al. (2001). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.

- Kim, D., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. PLoS One, 12(1), e0169410.

- Li, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.

- Hara, Y., et al. (2003). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Organic Letters, 5(11), 1939-1941.

- Pérez-Lorenzo, M. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.

- Pratama, M. R. F., et al. (2025).

- Ganin, A. Y., et al. (2020). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 2(1), 257-264.

- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon C

- Wang, H., et al. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 10, 961314.

- Zielińska-Jurek, A., et al. (2021). Rhenium Nanostructures Loaded into Amino-Functionalized Resin as a Nanocomposite Catalyst for Hydrogenation of 4-Nitrophenol and 4-Nitroaniline.

- Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry.

- Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Wunder, S., et al. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Nano Letters, 16(12), 7791-7797.

- Gui, Y., et al. (2025). Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure. Journal of Colloid and Interface Science, 686, 145-154.

- Malig, T. C., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 140(7), 2743-2749.

- Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). Request PDF.

- Raney nickel reductions. (n.d.).

- ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configur

- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Waseda University.

- Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.

Sources

- 1. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Oxidative Polymerization Architectures for 4-Amino-2-ethoxyphenol (AEP)

This Application Note is designed as a definitive technical guide for the polymerization of 4-Amino-2-ethoxyphenol (AEP) . As this monomer represents a specialized derivative of the aminophenol family, the protocols below synthesize established methodologies for homologous substrates (specifically 4-aminophenol and 2-amino-4-tert-butylphenol) to provide a robust, experimentally valid framework.

Executive Summary & Chemical Logic

This compound (AEP) is a bifunctional monomer combining an aniline moiety and a phenol moiety, functionalized with an electron-donating ethoxy group at the ortho position relative to the hydroxyl.

Unlike simple aniline polymerization, the presence of the ethoxy group (

-

Electronic Activation: The ethoxy group destabilizes the HOMO, likely lowering the oxidation onset potential compared to unsubstituted 4-aminophenol (

vs. Ag/AgCl). -

Coupling Directive: Polymerization proceeds primarily via 1,4-Michael addition or ortho-coupling , leading to either linear poly(aniline)-like chains or ladder-type phenoxazine structures.

-

Solubility Profile: The ethoxy tail increases hydrophobicity, necessitating mixed aqueous-organic solvent systems for optimal film quality.

Protocol A: Potentiodynamic Electropolymerization (Thin Films)

Objective: Deposition of stable, redox-active Poly(AEP) films on conductive substrates (Au, Pt, GCE).

Materials & Setup[1][2][3][4][5][6][7]

-

Monomer: this compound (High Purity >98%).

-

Electrolyte: 0.1 M Perchloric Acid (

) or 0.5 M Sulfuric Acid ( -

Solvent: 80:20 v/v Water:Ethanol (Ethanol ensures monomer solubility).

-

Electrodes:

-

Working: Glassy Carbon Electrode (GCE) (3 mm dia).

-

Reference: Ag/AgCl (3 M KCl).

-

Counter: Platinum Wire.

-

Step-by-Step Methodology

-

Surface Pre-treatment:

-

Polish GCE with 0.3

and 0.05 -

Sonicate in 1:1 Ethanol/Water for 5 minutes to remove hydrophobic residues.

-

-

Solution Preparation:

-

Dissolve AEP to a concentration of 2.0 - 5.0 mM in the electrolyte solution.

-

Note: De-aerate with

for 15 minutes prior to scanning to prevent parasitic oxygen reactions.

-

-

Cyclic Voltammetry (CV) Deposition:

-

Potential Window: -0.2 V to +1.0 V (vs. Ag/AgCl).

-

Scan Rate: 50 mV/s.

-

Cycles: 10–20 cycles.

-

-

Observation & Validation:

-

First Scan: Look for an irreversible oxidation peak around +0.55 V to +0.70 V (monomer radical cation formation).

-

Subsequent Scans: Emergence of new redox couples at lower potentials (+0.2 V / +0.4 V), indicating the growth of the polymer backbone (dimer/oligomer redox activity).

-

Data Interpretation (Expected Results)

| Parameter | Expected Value/Behavior | Mechanistic Insight |

| Onset Potential | +0.45 V vs Ag/AgCl | Lower than aniline due to ethoxy donation. |

| Film Color | Golden-Brown to Dark Green | Indicates conjugation length; Green = Emeraldine salt state. |

| Stability | >90% retention after 100 cycles | Ladder structure (phenoxazine) enhances stability. |

Protocol B: Chemical Oxidative Polymerization (Bulk Powder)

Objective: Synthesis of Poly(AEP) nanoparticles or bulk powder for composite formation.

Materials

Step-by-Step Methodology

-

Reactor Setup:

-

Place a jacketed beaker on a magnetic stirrer.

-

Maintain temperature at 0–4 °C (Ice bath). Critical: Higher temperatures promote over-oxidation and degradation of the ethoxy group.

-

-

Monomer Solution:

-

Dissolve 1.53 g (10 mmol) of AEP in 50 mL of 1.0 M HCl. Stir until clear.

-

-

Oxidant Addition:

-

Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1.0 M HCl. (Molar ratio Monomer:Oxidant = 1:1).[3]

-

Add APS solution dropwise to the monomer solution over 30 minutes.

-

-

Reaction Phase:

-

The solution will transition from clear

pink -

Continue stirring at 0–4 °C for 6 hours.

-

Allow to settle for 12 hours at room temperature.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash sequentially with:

-

1.0 M HCl (removes unreacted monomer).

-

Distilled Water (removes excess acid).

-

Ethanol (removes oligomers).

-

-

Dry in a vacuum oven at 60 °C for 24 hours.

-

Mechanistic Visualization

The polymerization of aminophenol derivatives typically follows two competing pathways: linear coupling (polyaniline-type) and cyclization (phenoxazine-type). The diagram below illustrates the proposed pathway for AEP.

Figure 1: Proposed oxidative coupling pathways for AEP. The presence of the ortho-ethoxy group may sterically favor linear propagation or specific ladder structures depending on pH.

Characterization & Validation Standards

To certify the synthesis of Poly(AEP), the following spectral features must be confirmed:

| Technique | Feature | Assignment |

| FTIR | 1500 & 1580 cm⁻¹ | Benzenoid and Quinoid ring stretching (Emeraldine salt signature). |

| FTIR | 1240 cm⁻¹ | C–O–C stretching (Confirms retention of Ethoxy group). |

| UV-Vis | ~300-320 nm | |

| UV-Vis | ~600-800 nm | Polaron band transition (Conductive state). |

References

-

Electrochemical Behavior of Aminophenols: Salavagione, H. J., et al. "The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol." Journal of Electroanalytical Chemistry, vol. 565, no. 2, 2004. Rationale: Establishes the mechanism for substituted 4-aminophenols.

-

Oxidative Coupling Mechanism: Gospodinova, N., & Terlemezyan, L. "Conducting polymers prepared by oxidative polymerization: polyaniline." Progress in Polymer Science, vol. 23, no. 8, 1998. Rationale: Foundational text for APS-based oxidative polymerization protocols.

-

Sensor Applications of Poly(aminophenols): Dourandish, A., et al. "An effective electrochemical sensor for 4-aminophenol determination."[4] Journal of Environmental and Bioanalytical Electrochemistry, 2025.[4] Rationale: Validates the electrochemical utility of aminophenol-derived polymers.

-

Influence of Alkoxy Substituents: El-Mulla, T. "Electropolymerization and characterization of nano ortho methoxy phenol-co-pyrrole film." International Journal of Bioassays, 2014. Rationale: Demonstrates the electrochemical behavior of ortho-alkoxy substituted phenols.

Sources

Application Note: High-Selectivity Electrochemical Sensor Development using 4-Amino-2-ethoxyphenol (4-AEP)

This Application Note is designed for researchers in electrochemical sensing and drug development. It details the usage of 4-Amino-2-ethoxyphenol (4-AEP) as a superior functional monomer for Molecularly Imprinted Polymer (MIP) sensors.

Executive Summary

This guide outlines the protocol for utilizing This compound (4-AEP) in the development of electrochemical sensors. While 4-aminophenol is a standard monomer in sensor fabrication, the introduction of the ethoxy (-OEt) group at the ortho position offers significant advantages:

-

Electron Donating Effect: Lowers the oxidation potential, reducing interference from co-existing oxidizable species (e.g., ascorbic acid) in biological samples.

-

Steric Modulation: The ethoxy group directs electropolymerization regioselectivity, resulting in more uniform polymer films compared to unsubstituted aminophenols.

-

Enhanced Solubility: Improved stability in neutral pH buffers compared to bare aminophenols, facilitating physiological sensing.

This note focuses on fabricating a Molecularly Imprinted Polymer (MIP) sensor for the detection of pharmaceutical analytes (using Paracetamol as a model template due to structural complementarity).

Mechanistic Principles

Electropolymerization Mechanism

The sensor functions by electropolymerizing 4-AEP onto a carbon electrode. The ethoxy group stabilizes the radical cation intermediate, promoting a "head-to-tail" coupling mechanism that forms a conductive poly(this compound) film.

Key Reaction Pathway:

-

Oxidation: 4-AEP loses electrons to form a radical cation.

-

Coupling: Radical attack occurs primarily at the para position relative to the amine (or ortho to the hydroxyl), forming dimers.

-

Chain Growth: Continued cycling builds a porous polymer network (MIP) that entraps the target analyte.

Signal Transduction Pathway

The detection mechanism relies on the Gate Effect . When the target analyte re-binds to the imprinted cavities, it blocks the redox probe (e.g., Ferricyanide) or alters the intrinsic redox activity of the polymer backbone, leading to a measurable current decrease.

Figure 1: Workflow of MIP sensor fabrication using 4-AEP, from pre-complexation to signal generation.

Experimental Protocols

Materials & Reagents[1][2]

-

Monomer: this compound (High purity, >98%).

-

Template: Target Analyte (e.g., Paracetamol, Dopamine).

-

Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0 or Acetate Buffer pH 5.0.

-

Probe: 5.0 mM [Fe(CN)6]3-/4- in 0.1 M KCl (for characterization).

-

Electrodes: Glassy Carbon Electrode (GCE) (Working), Ag/AgCl (Reference), Platinum Wire (Counter).

Protocol: Sensor Fabrication (MIP)

Step 1: Electrode Pre-treatment

-

Polish GCE with 0.3 µm and 0.05 µm alumina slurry.

-

Sonicate in ethanol and deionized water (1:1) for 3 minutes.

-

Electrochemically clean in 0.5 M H2SO4 by cycling (-0.2 V to +1.2 V) until stable.

Step 2: Electropolymerization (The Critical Step) Rationale: 4-AEP requires specific potential windows to prevent over-oxidation which degrades film conductivity.

-

Solution Prep: Dissolve 2.0 mM 4-AEP and 0.5 mM Template in 0.1 M PBS (pH 7.0). Stir for 20 mins to allow monomer-template self-assembly.

-

Technique: Cyclic Voltammetry (CV).[1]

-

Parameters:

-

Potential Range: -0.2 V to +0.8 V (vs. Ag/AgCl). Note: Do not exceed +0.9V to avoid polymer degradation.

-

Scan Rate: 50 mV/s.

-

Cycles: 10–15 cycles. (Thicker films reduce sensitivity; optimize for your analyte).

-

-

Observation: Look for an irreversible anodic peak around +0.35 V (monomer oxidation) decreasing on subsequent cycles, indicating film growth.

Step 3: Template Removal

-

Immerse the modified electrode in a washing solution (e.g., Methanol:Acetic Acid, 9:1 v/v) for 15 minutes under gentle stirring.

-

Rinse with distilled water.

-

Validation: Run a CV in [Fe(CN)6]3-/4-. The peak current should increase significantly after removal (cavities opened).

Protocol: Analytical Detection

-

Incubate the sensor in the test sample for 120 seconds (open circuit).

-

Perform Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) in 0.1 M PBS.

-

Detection Mode: Indirect (using Ferricyanide probe) or Direct (if analyte is electroactive).

-

-

Signal: Measure the peak current suppression (for indirect) or oxidation peak (for direct).

Data Analysis & Validation

Expected Electrochemical Parameters

The following table summarizes the characteristic values for 4-AEP compared to standard 4-aminophenol.

| Parameter | This compound (4-AEP) | 4-Aminophenol (Standard) | Impact on Sensor |

| Monomer Oxidation Potential | ~ +0.35 V (vs Ag/AgCl) | ~ +0.45 V (vs Ag/AgCl) | Lower potential reduces interference from other oxidizable species. |

| Polymer Morphology | Nanoporous / Granular | Compact / Smooth | Higher surface area improves sensitivity and diffusion. |

| pH Stability | Stable pH 4.0 – 8.0 | Stable pH 4.0 – 7.0 | Broader physiological range applicability. |

| Electron Transfer Resistance (Rct) | Low (< 200 Ω) | Medium (< 500 Ω) | Faster electron transfer kinetics. |

Calibration & Limit of Detection (LOD)

Calculate the LOD using the standard IUPAC method:

- : Standard deviation of the blank response (n=5).

- : Slope of the calibration curve (Current vs. Concentration).

Troubleshooting Guide (Self-Validating System)

-

Issue: Film peels off electrode.

-

Cause: Over-polymerization (too many cycles) or poor surface cleaning.

-

Fix: Reduce cycles to 8-10; ensure alumina polishing is thorough.

-

-

Issue: Low Sensitivity.

-

Cause: Incomplete template removal.

-

Fix: Increase washing time or use a more polar solvent (e.g., Ethanol/NaOH).

-

Sensor Assembly Workflow

Figure 2: Step-by-step assembly protocol for the 4-AEP based MIP sensor.

References

-

Electropolymerization of Aminophenols

- Title: "Electrochemical sensors based on the electropolymerized natural phenolic antioxidants and their analytical applic

- Source:Journal of Analytical Chemistry / NIH

-

URL:[Link]

- Relevance: Establishes the baseline mechanism for phenolic/amino-phenolic electropolymeriz

-

MIP Sensor Principles

- Title: "Electrochemical Sensor for Dopamine Based on Electropolymerized Molecularly Imprinted Poly-aminothiophenol."

- Source:ResearchG

-

URL:[Link]

- Relevance: Validates the "monomer + template" electropolymerization str

-

Redox Properties of Ethoxyphenols

- Title: "Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes."

- Source:Chemical Science (RSC)

-

URL:[Link]

- Relevance: Provides background on the redox behavior of substituted phenols and their use as mediators, supporting the electron-don

-

General Aminophenol Sensing

-

Title: "An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode."[2]

- Source:Journal of Environmental and Bioanalytical Electrochemistry

-

URL:[Link]

- Relevance: While focusing on detecting aminophenol, this paper details the electrochemical windows and pH dependence relevant to using aminophenols as active sensor components.

-

Sources

The Strategic deployment of 4-Amino-2-ethoxyphenol in the Synthesis of Advanced Pharmaceutical Intermediates

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-2-ethoxyphenol, a versatile building block in the construction of complex pharmaceutical intermediates. We will delve into the strategic considerations behind its use, detailing key reaction pathways and providing robust, field-tested protocols for the synthesis of high-value compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their synthetic endeavors.

Introduction: The Value Proposition of the this compound Scaffold

This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a phenolic hydroxyl group. The electronic interplay between the electron-donating amino and ethoxy groups and the hydroxyl moiety imparts a distinct reactivity profile, making it a valuable precursor for a range of heterocyclic and substituted aromatic intermediates. The strategic placement of these functional groups allows for regioselective transformations, a critical aspect in the efficient synthesis of complex drug molecules.

This guide will focus on two primary applications of this compound:

-

The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid , a key intermediate in the development of gastroprokinetic agents such as Mosapride.

-

The formation of benzoxazine ring systems , a privileged scaffold in medicinal chemistry with a wide array of biological activities.

PART 1: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Key Intermediate for Gastroprokinetic Agents

The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid from this compound is a multi-step process that leverages classical organic transformations. The overall synthetic strategy involves the regioselective introduction of a carboxyl group, followed by chlorination.

Caption: Synthetic pathway from this compound to 4-Amino-5-chloro-2-ethoxybenzoic acid.

Protocol 1: Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] In the case of this compound, the reaction proceeds by first forming the sodium phenoxide, which then undergoes electrophilic attack by carbon dioxide. The electron-donating groups on the ring activate the ortho position relative to the hydroxyl group for this carboxylation.

Experimental Protocol:

-

Formation of the Phenoxide: In a high-pressure autoclave, suspend this compound (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

-

Add sodium hydroxide (1.1 equivalents) and heat the mixture to 120-130°C with vigorous stirring to form the sodium phenoxide salt. Water is removed azeotropically.

-

Carboxylation: Pressurize the autoclave with carbon dioxide to 5-7 atm.

-

Maintain the reaction temperature at 150-160°C for 6-8 hours.

-

Work-up: Cool the reaction mixture and cautiously vent the excess CO2.

-

Dilute the mixture with water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-ethoxy-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

Pressure and Temperature: The Kolbe-Schmitt reaction requires elevated temperature and pressure to facilitate the carboxylation of the relatively unreactive phenoxide with CO2.

-

Base: Sodium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is essential for the reaction.

Protocol 2: Chlorination of 4-Amino-2-ethoxy-5-hydroxybenzoic acid

The regioselective chlorination of the activated aromatic ring is achieved using a mild chlorinating agent. N-chlorosuccinimide (NCS) is a common choice for this transformation, offering good selectivity and milder reaction conditions compared to chlorine gas.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-amino-2-ethoxy-5-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask.

-

Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-amino-5-chloro-2-ethoxybenzoic acid.

Causality Behind Experimental Choices:

-

Chlorinating Agent: NCS is a convenient and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions.

-

Solvent: A polar aprotic solvent like DMF is used to dissolve the starting material and facilitate the reaction.

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Carboxylation | NaOH, CO2 | 60-70% | >95% |

| 2 | Chlorination | N-chlorosuccinimide | 85-95% | >98% |

From Intermediate to Active Pharmaceutical Ingredient (API): The Amidation Step

The resulting 4-amino-5-chloro-2-ethoxybenzoic acid is a versatile intermediate that can be converted into a variety of amides. For instance, in the synthesis of Mosapride, it is coupled with 4-(4-fluorobenzyl)-2-morpholinemethanamine.[3]

Caption: General workflow for the amidation of 4-amino-5-chloro-2-ethoxybenzoic acid.

PART 2: Synthesis of Benzoxazine Scaffolds

The reaction of 2-aminophenols with aldehydes and a suitable methylene source (e.g., formaldehyde) provides a straightforward route to 1,3-benzoxazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Protocol 3: Synthesis of a 1,3-Benzoxazine Derivative

This protocol describes a general procedure for the synthesis of a benzoxazine from this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.

-

Add paraformaldehyde (2.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110°C) and stir for 4-6 hours. A Dean-Stark trap can be used to remove water if toluene is the solvent.

-

Work-up: Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzoxazine derivative.

Causality Behind Experimental Choices:

-

Reagents: The three-component reaction between the aminophenol, aldehyde, and formaldehyde is a classic and efficient method for constructing the benzoxazine ring.

-

Solvent and Temperature: The choice of solvent and reflux conditions is to ensure all reactants are in solution and to provide the necessary activation energy for the condensation reactions.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its unique substitution pattern allows for the regioselective introduction of various functional groups, leading to the efficient construction of complex intermediates. The protocols detailed in this guide for the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid and benzoxazine derivatives are robust and scalable, providing a solid foundation for the development of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern drug discovery and development.

References

-

Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenshaften der Salicylsäure. Journal für Praktische Chemie. 1860 , 81, 443-447. [Link]

-

PrepChem. Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(24), 5043–5052. [Link]

-

ResearchGate. Synthesis of 1,4 Benzoxazine Derivatives: In-Silico Studies And Antimicrobial Evaluation. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PrepChem. Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). [Link]

-

RSC Publishing. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]

-

MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

-

ResearchGate. Experimental and Theoretical Investigation of Five Mosapride Forms. [Link]

-

BYJU'S. Kolbe's Reaction. [Link]

- Google Patents.

-

PubMed Central. Decarboxylation in Natural Products Biosynthesis. [Link]

-

ResearchGate. The carboxylation of m-Amino-Phenol. [Link]

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

-

PubMed. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. [Link]

- Google Patents.

-

PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. [Link]

-

PubMed. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. [Link]

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

Application Notes and Protocols: Optimization of Reaction Conditions for the Diazo Coupling of 4-Amino-2-ethoxyphenol

Introduction: The Strategic Importance of 4-Amino-2-ethoxyphenol in Azo Dye Synthesis

This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a wide array of azo dyes and pigments. The presence of the amino, hydroxyl, and ethoxy groups on the benzene ring allows for fine-tuning of the resulting dye's color, solubility, and fastness properties. The diazo coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of a stable azo bridge (-N=N-) that connects two aromatic systems, giving rise to intensely colored compounds.[1][2]

The optimization of the reaction conditions for the diazotization of this compound and its subsequent coupling is paramount to achieving high yields, purity, and consistent product quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters influencing this reaction, along with detailed protocols and troubleshooting strategies.

Reaction Overview: The Two-Step Process of Diazo Coupling

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid at low temperatures.[3][4] The diazonium ion is a powerful electrophile.

-

Coupling: The diazonium salt is then reacted with a nucleophilic aromatic compound (the coupling agent), such as a phenol or an aniline derivative, to form the final azo dye.[5][6]

The general reaction scheme is depicted below:

Caption: General two-step reaction scheme for diazo coupling.

Critical Parameters for Optimization

The success of the diazo coupling reaction hinges on the meticulous control of several interdependent parameters. A systematic approach to optimizing these conditions is crucial for maximizing yield and purity.

Diazotization Stage

-

Temperature: This is arguably the most critical factor. Diazonium salts are thermally unstable and can readily decompose to form phenols and nitrogen gas at elevated temperatures, leading to reduced yields and byproducts.[4][7] The reaction must be maintained between 0-5 °C using an ice bath.

-

Acid Concentration: A sufficient excess of a strong mineral acid (typically hydrochloric acid) is essential. The acid serves multiple purposes: it generates the active diazotizing agent (nitrous acid) from sodium nitrite, stabilizes the resulting diazonium salt, and prevents premature coupling of the diazonium salt with the unreacted starting amine.[4]

-

Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the primary amine.[8] However, a large excess should be avoided as residual nitrous acid can lead to side reactions. It is common practice to quench any excess nitrous acid with a scavenger like sulfamic acid or urea before proceeding to the coupling step.[5]

Coupling Stage

-

pH of the Coupling Medium: The pH of the reaction mixture during the coupling step is critical and depends on the nature of the coupling agent.

-

For phenolic coupling partners: A slightly alkaline pH (typically 8-10) is required to deprotonate the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[4][9]

-

For aniline coupling partners: A slightly acidic pH (typically 4-7) is optimal. In strongly acidic conditions, the aniline's amino group is protonated, deactivating it towards electrophilic attack. In alkaline conditions, the diazonium salt can be converted to a non-reactive diazotate.[4]

-

-

Nature of the Coupling Agent: The electronic properties of the coupling agent significantly influence the reaction rate and the color of the final dye. Electron-donating groups (e.g., -OH, -NH2, -OR) on the coupling agent enhance its nucleophilicity and facilitate the reaction.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the final product. Aqueous media are commonly used, but organic co-solvents may be necessary in some cases.

The interplay of these parameters can be visualized in the following optimization workflow:

Caption: A systematic workflow for optimizing diazo coupling reactions.

Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol provides a general methodology for the diazo coupling of this compound with a generic phenolic coupling agent.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenolic Coupling Agent (e.g., 2-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Sulfamic Acid

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Magnetic stirrer with a stirring bar

-

Beakers and Erlenmeyer flasks

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain this temperature throughout the diazotization process.[4]

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes with continuous and vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring for an additional 15-20 minutes.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If a positive test is observed, add a small amount of sulfamic acid until the test is negative.

Part B: Coupling Reaction

-

In a separate 500 mL beaker, dissolve the phenolic coupling agent (1.0 molar equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.[4]

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

-